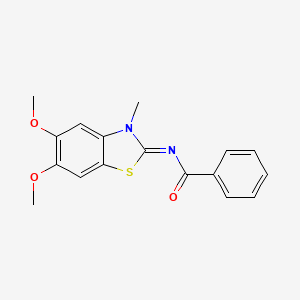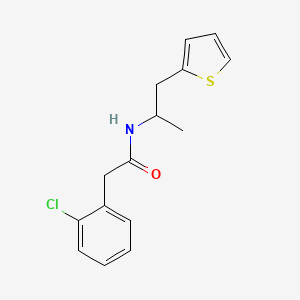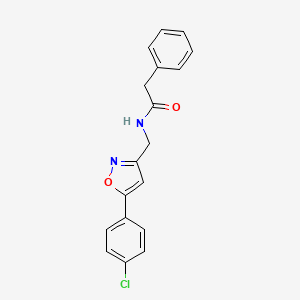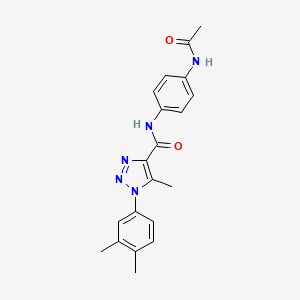![molecular formula C18H17F3N6O B2603045 3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034520-30-2](/img/structure/B2603045.png)
3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a heterocyclic building block . It contains a pyrazole ring, which is known to impart biological activity . Examples of marketed drugs based on a 1,2,4-triazole scaffold include voriconazole (an antifungal drug), forasartan (used for the treatment of hypertension), sitagliptin (an antidiabetic drug) and letrozole (a non-steroidal aromatase inhibitor for the treatment of breast cancer) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrazole ring, a 1,2,4-triazolo ring, and a benzamide group .Chemical Reactions Analysis
The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It also participates in the synthesis of disubstituted pyrimidines .科学的研究の応用
Synthesis and Chemical Reactions
- The compound has been utilized in the synthesis of azolopyrimidines, azolopyridines, and quinolines, demonstrating its versatility in producing a variety of heterocyclic compounds. This is particularly notable in the creation of pyrazole derivatives that can readily cyclise into pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines (Almazroa, Elnagdi, & El‐Din, 2004).
Biological Activities
- Some derivatives of this compound have exhibited moderate effects against bacterial and fungal species, indicating potential in antimicrobial research (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
- Its use in synthesizing biologically active heterocyclic compounds, such as pyrazole, thiazole, and triazolo[1,5-a]pyrimidine derivatives, has been explored for insecticidal applications, specifically against the cotton leafworm, Spodoptera littoralis (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Synthesis of Hybrid Molecules
- The compound has been involved in the synthesis of novel pyridine and fused pyridine derivatives, leading to the exploration of their antimicrobial and antioxidant activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
- Its reaction with aminoheterocycles has facilitated the synthesis of complex molecules like pyrazolo[5,1-c][1,2,4]triazine and [1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives, which are integrated with a thiazolo[3,2-a]benzimidazole moiety, further expanding the scope of its application in medicinal chemistry (Abdelhamid, Fahmi, & Alsheflo, 2012).
Antimicrobial Evaluations
- Derivatives synthesized from this compound have shown potent antimicrobial activities, suggesting its potential in developing new antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Synthesis under Various Conditions
- The compound is also significant in the synthesis of heterocycles under different conditions, including microwave-assisted synthesis, showcasing its adaptability in various chemical environments (Shaaban, 2008).
将来の方向性
作用機序
Target of Action
The primary target of the compound 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . c-Met kinase plays a crucial role in cellular growth, survival, and migration .
Mode of Action
The exact mode of action of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds have shown excellent anti-tumor activity and superior c-met kinase inhibition ability at the nanomolar level . This suggests that the compound may interact with its target, inhibiting its function and leading to downstream effects.
Biochemical Pathways
The biochemical pathways affected by 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide The inhibition of c-met kinase can affect various cellular processes, including cell growth and migration .
Pharmacokinetics
The ADME properties of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds have shown potent nampt activity accompanied with attenuated cyp direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound may have good bioavailability and less potential for drug-drug interactions.
Result of Action
The molecular and cellular effects of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide Similar compounds have exhibited excellent anti-tumor activity against various cancer cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(1H-pyrazol-1-yl)-N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that the compound may be stable and effective in various environments.
特性
IUPAC Name |
3-pyrazol-1-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O/c19-18(20,21)13-5-8-26-15(10-13)24-25-16(26)11-22-17(28)12-3-1-4-14(9-12)27-7-2-6-23-27/h1-4,6-7,9,13H,5,8,10-11H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUXEGBEHSCYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC(=CC=C3)N4C=CC=N4)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2602962.png)

![[1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602966.png)


![N-{3-[benzyl(methyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2602971.png)


![N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2602977.png)
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2602978.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2602979.png)

![2-chloro-N-[2-(dimethylamino)-5-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B2602983.png)
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2602985.png)